Cas no 897086-93-0 (3-(Propoxymethyl)azetidine)

3-(Propoxymethyl)azetidine structure
3-(Propoxymethyl)azetidine structure
Product Name:3-(Propoxymethyl)azetidine
CAS No:897086-93-0
MF:C7H15NO
MW:129.200102090836
CID:1035976
PubChem ID:53409365
Update Time:2025-04-20

3-(Propoxymethyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(Propoxymethyl)azetidine
    • AKOS006334463
    • SB52109
    • 897086-93-0
    • DTXSID60696403
    • MDL: MFCD13562973
    • Inchi: 1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3
    • InChI Key: RNCYANINLVXQRU-UHFFFAOYSA-N
    • SMILES: O(CCC)CC1CNC1

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 71.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 21.3Ų

3-(Propoxymethyl)azetidine Security Information

  • HazardClass:IRRITANT

3-(Propoxymethyl)azetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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897086-93-0 95%
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$655 2021-06-09
Alichem
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$586.56 2023-08-31
TRC
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$ 230.00 2022-06-03
TRC
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$ 375.00 2022-06-03
Chemenu
CM200540-1g
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897086-93-0 95%
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$697 2024-07-21
Crysdot LLC
CD11025378-1g
3-(Propoxymethyl)azetidine
897086-93-0 95+%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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¥4067.00 2024-04-26
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